N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline heterocycle and a 2,4-dimethoxyphenyl substituent. The quinazoline core, a bicyclic structure comprising fused benzene and pyrimidine rings, is substituted with a methyl group at position 2 and linked via an oxygen atom to the acetamide moiety. The 2,4-dimethoxyphenyl group attached to the acetamide nitrogen introduces electron-donating methoxy substituents, which may enhance solubility or modulate electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-15-7-5-4-6-14(15)19(21-12)26-11-18(23)22-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFTXSVUIXZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and appropriate catalysts.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the quinazoline derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline or phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential bioactive compound for studying cellular processes and interactions.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinazoline moiety is known to interact with various kinases, potentially inhibiting their activity and affecting cellular signaling processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on the Phenyl Ring: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility or π-π stacking interactions compared to halogenated (e.g., chloro in ) or alkylated (e.g., ethyl in ) analogs.
Quinazoline Core Modifications: The 2-methylquinazoline in the target compound contrasts with the tetrahydroquinazolinone in , which introduces a saturated ring system. Saturation may reduce aromaticity, affecting binding to hydrophobic pockets in enzymes. The 4-oxoquinazolinone in introduces a ketone group, which could participate in hydrogen bonding or alter metabolic stability.
Functional and Pharmacological Implications
While specific activity data for the target compound are unavailable, insights can be inferred from structurally related analogs:
- Anticonvulsant Activity : Compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () demonstrate anticonvulsant properties, suggesting that the quinazoline-acetamide scaffold may interact with central nervous system targets. The 2,4-dimethoxyphenyl group in the target compound could modulate blood-brain barrier permeability.
- Kinase Inhibition: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR inhibitors). The 2-methyl group in the target compound may sterically hinder or enhance binding to kinase ATP pockets compared to bulkier substituents (e.g., 4-methylphenyl in ).
- Antimicrobial Potential: highlights benzothiazole-acetamide hybrids with antimicrobial activity. The quinazoline core in the target compound may similarly target microbial enzymes.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a dimethoxyphenyl group with a quinazoline moiety, creating a structure that is associated with various pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features both aromatic and heterocyclic components, which contribute to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 336.36 g/mol |
| Structural Features | Dimethoxy substituents on the phenyl ring; quinazoline derivative |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anti-cancer domains. The presence of the quinazoline structure is crucial as it is linked to the inhibition of protein kinases involved in cancer cell signaling pathways. These pathways are essential for tumor proliferation and metastasis.
- Anti-Cancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism includes the modulation of cell cycle progression and induction of apoptosis in malignant cells.
- Anti-Inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation-related damage.
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines (IC50 values ranging from 5 to 15 µM). The compound was particularly effective against breast and lung cancer cells.
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key protein targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), suggesting a potential role as a targeted therapy.
- Antioxidant Properties : Additional research has indicated that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | Similar dimethoxy group; different positioning | Anticancer activity |
| N-(4-methylphenyl)-2-(quinazolin-4-yloxy)acetamide | Lacks methoxy groups; different activity profile | Moderate anticancer effects |
| N-(benzyloxy)-2-(quinazolines)acetamide | Benzyloxy substituent | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Quinazolinone core formation : Starting with methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Coupling reactions : Reacting the quinazolinone intermediate with chloroacetylated derivatives (e.g., 2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide) using N,N′-carbonyldiimidazole (CDI) as a coupling agent in anhydrous DMF .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and acetamide linkage (e.g., δ 2.1–2.3 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) functional groups .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Initial screens may include:
- In vitro kinase inhibition assays : Testing against CK1 isoforms due to structural similarity to quinazolinone-based kinase inhibitors .
- Anticonvulsant models : Modified maximal electroshock (MES) or pentylenetetrazole (PTZ) tests, given the anticonvulsant activity of related acetamides .
- Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent variation : Modify the quinazolinone 2-methyl group or dimethoxyphenyl moiety. For example:
| Substituent (R) | Biological Activity Trend | Reference |
|---|---|---|
| 4-OMe | Enhanced solubility | |
| 2-Cl | Increased kinase inhibition |
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to improve binding affinity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CK1 active sites .
Q. What strategies address poor solubility or metabolic instability in pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Formulation optimization : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-substrate analysis) alongside enzymatic assays .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., 2-methylquinazolin-4-yl derivatives) to identify trends .
Q. What advanced techniques identify molecular targets beyond kinase inhibition?
- Methodological Answer :
- Chemical proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins from cell lysates .
- Transcriptomics : RNA-seq to monitor gene expression changes post-treatment in cancer cells .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics with purified proteins (e.g., tubulin, topoisomerases) .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
